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molecular formula C7H4F4O2S B030742 1-Fluoro-2-(trifluoromethylsulfonyl)benzene CAS No. 2358-41-0

1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Cat. No. B030742
M. Wt: 228.17 g/mol
InChI Key: NXZFXDLCZKKNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168784B2

Procedure details

Mesityl-2-fluorophenyl iodonium triflate (Sanford M et al. JACS, 2005, 127, 7330 and Widdowson, D. et al. Tetrahedron Letters 2000, 41, 5393.) (0.1 g, 0.204 mmol), sodium trifluoromethanesulfinate (0.035 g, 0.224 mmol) and copper(I) oxide (2.92 mg, 0.020 mmol) were weighed into a reactor equipped with a magnetic stir bar. N,N-dimethylformamide (1 mL) was added, the reactor was capped and heated at 25° C. for 24 hours. HPLC analysis of the crude reaction mixture indicated the formation of the title compound.
Name
Mesityl-2-fluorophenyl iodonium triflate
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
sodium trifluoromethanesulfinate
Quantity
0.035 g
Type
reactant
Reaction Step One
Quantity
2.92 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-:1][S:2]([C:5]([F:8])([F:7])[F:6])(=O)=[O:3].C1(C)C=C(C)C=C(C)C=1[I+][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[F:24].FC(F)(F)S([O-])=O.[Na+]>[Cu-]=O.CN(C)C=O>[F:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][C:18]=1[S:2]([C:5]([F:8])([F:7])[F:6])(=[O:3])=[O:1] |f:0.1,2.3|

Inputs

Step One
Name
Mesityl-2-fluorophenyl iodonium triflate
Quantity
0.1 g
Type
reactant
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=C(C(=CC(=C1)C)C)[I+]C1=C(C=CC=C1)F)C
Name
sodium trifluoromethanesulfinate
Quantity
0.035 g
Type
reactant
Smiles
FC(S(=O)[O-])(F)F.[Na+]
Name
Quantity
2.92 mg
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
the reactor was capped
CUSTOM
Type
CUSTOM
Details
HPLC analysis of the crude reaction mixture

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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